1-Acetoxypropan-2-yl 2-acetoxyoctadecanoate

Nutrition Lipid Metabolism Bioavailability

1-Acetoxypropan-2-yl 2-acetoxyoctadecanoate (CAS 55401-62-2), also known as 1,3-diaceto-2-stearin, is a synthetic, structured diacetin fat. It is a diacylglycerol consisting of a glycerol backbone esterified with two acetic acid groups and one stearic acid (C18:0) group.

Molecular Formula C25H46O6
Molecular Weight 442.6 g/mol
Cat. No. B8263490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetoxypropan-2-yl 2-acetoxyoctadecanoate
Molecular FormulaC25H46O6
Molecular Weight442.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCC(C(=O)OC(C)COC(=O)C)OC(=O)C
InChIInChI=1S/C25H46O6/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(31-23(4)27)25(28)30-21(2)20-29-22(3)26/h21,24H,5-20H2,1-4H3
InChIKeyMEHKEPWHPQLJIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Acetoxypropan-2-yl 2-acetoxyoctadecanoate (1,3-Diaceto-2-stearin) Procurement & Baseline Overview


1-Acetoxypropan-2-yl 2-acetoxyoctadecanoate (CAS 55401-62-2), also known as 1,3-diaceto-2-stearin, is a synthetic, structured diacetin fat [1]. It is a diacylglycerol consisting of a glycerol backbone esterified with two acetic acid groups and one stearic acid (C18:0) group [1][2]. Its molecular formula is C₂₅H₄₆O₆, with a molecular weight of 442.63 g/mol [1]. The compound is available at purities up to 98% . It is primarily employed in research and industrial applications as a low-calorie fat substitute, confectionery coating component, and specialty lipid [2].

Why Generic Substitution of 1-Acetoxypropan-2-yl 2-acetoxyoctadecanoate Fails in Controlled Lipid Applications


In-class compounds such as propylene glycol monostearate (PGMS, HLB ~3.4) [1] or non-acetylated diacylglycerols cannot be interchanged with 1-acetoxypropan-2-yl 2-acetoxyoctadecanoate. The presence of two acetyl groups on the glycerol backbone confers a distinct crystallization behavior, resulting in a unique set of physical properties critical for applications requiring specific snap, gloss, and bloom resistance [2]. Furthermore, the acetylated structure markedly alters the compound's hydrolytic and metabolic fate compared to its non-acetylated counterparts [3]. Using a generic substitute would compromise the functional performance in confectionery coatings and potentially alter its nutritional profile in food applications, where the specific absorption and utilization of stearic acid are key differentiators [3].

Product-Specific Quantitative Evidence for 1-Acetoxypropan-2-yl 2-acetoxyoctadecanoate


Superior Stearic Acid Bioavailability vs. Tristearin in Feeding Studies

In a short-term feeding study on weanling male rats, the coefficient of utilization of stearic acid was markedly increased when it was incorporated into a diacetin fat molecule compared to tristearin [1]. The study compared a diacetin fat (which includes 1-acetoxypropan-2-yl 2-acetoxyoctadecanoate as a primary component) to conventional triglycerides, finding that the long-chain fatty acids of the diacetin fat were absorbed as well as those from conventional triglycerides [1].

Nutrition Lipid Metabolism Bioavailability

Enhanced Confectionery Coating Performance via Diacetin Fat Composition

The physical properties of diacetin fats, including diacetostearin (a synonym for 1-acetoxypropan-2-yl 2-acetoxyoctadecanoate), are described as exhibiting improved snap, gloss, hardness, bloom resistance, and mold release when incorporated into edible coatings [1]. The patent specifies that a coating composition containing 70% to 95% diacetin fat and 5% to 30% crystal modifier yields these enhanced properties [1].

Food Science Confectionery Lipid Crystallization

Predicted Lower Hydrophilic-Lipophilic Balance (HLB) vs. Propylene Glycol Monostearate

While an experimentally determined HLB value for 1-acetoxypropan-2-yl 2-acetoxyoctadecanoate is not available in the primary literature, its molecular structure (containing two acetyl groups and one long-chain stearate on a glycerol backbone) is predicted to yield an HLB significantly lower than that of propylene glycol monostearate (PGMS, HLB ~3.4) [1]. The addition of two acetyl groups increases the molecule's hydrophobic character, suggesting an HLB <3.0, which classifies it as a very lipophilic emulsifier suitable for water-in-oil (W/O) systems [1][2].

Surface Science Emulsifiers HLB Value

Optimal Research and Industrial Scenarios for Procuring 1-Acetoxypropan-2-yl 2-acetoxyoctadecanoate


Confectionery Coatings Requiring Reduced Cocoa Butter and Enhanced Bloom Resistance

Use in edible coating formulations for chocolates and confections to replace a portion of cocoa butter while improving snap, gloss, and resistance to fat bloom [1]. The compound's specific crystallization behavior, as a diacetin fat, contributes to a more stable and visually appealing final product, reducing the need for precise tempering [1].

Specialized Nutritional Lipid Research: Investigating Stearic Acid Bioavailability

Employ in rodent feeding studies or in vitro digestion models to examine the enhanced absorption and metabolic utilization of stearic acid when delivered as a diacetin fat versus a conventional triglyceride like tristearin [2]. This application is critical for understanding the nutritional benefits of structured lipids in low-calorie or functional food development.

Development of Low-HLB Lipophilic Emulsifiers and Crystallization Modifiers

Utilize as a highly lipophilic emulsifier (predicted HLB <3.0) in water-in-oil (W/O) emulsions or as a crystallization modifier in fat-based systems [3][1]. Its low HLB makes it particularly suited for stabilizing anhydrous formulations and controlling the polymorphic transitions of fats in products like margarines, shortenings, and cosmetic ointments.

Synthesis and Characterization of Structured Lipids and Acetoglycerides

Serve as a key reference compound or starting material in the synthesis and analytical characterization of other acetylated glycerides and structured lipids [4]. Its well-defined structure (C25H46O6) makes it a valuable standard for HPLC, GC, and NMR studies focused on lipidomics and food chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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